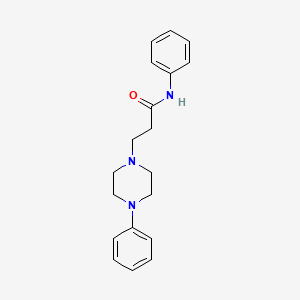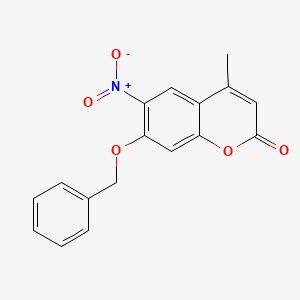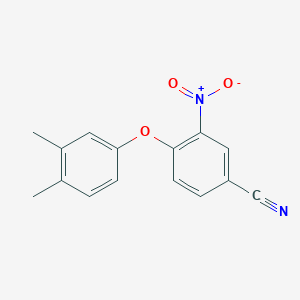![molecular formula C17H16N2O4 B5649592 2-{[(2,4-dimethoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5649592.png)
2-{[(2,4-dimethoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of isoindole-1,3-dione derivatives, including compounds similar to "2-{[(2,4-dimethoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione", involves various chemical processes. A study by Worlikar and Larock (2008) describes a palladium-catalyzed aminocarbonylation method to produce 2-substituted isoindole-1,3-diones, showcasing a one-step approach to such heterocycles and accommodating various functional groups (Worlikar & Larock, 2008).
Molecular Structure Analysis
A study by Tariq et al. (2010) on a structurally similar compound, 2-(2,3-Dimethylphenyl)-1H-isoindole-1,3(2H)-dione, reveals insights into the planarity and orientation of different groups within the molecule. The research highlights the planar nature of the 2,3-dimethylphenyl group and the isoindole-1,3(2H)-dione group, along with their specific angular orientation, which could be relevant for understanding the molecular structure of "2-{[(2,4-dimethoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione" (Tariq et al., 2010).
Chemical Reactions and Properties
Isoindole-1,3-diones engage in various chemical reactions due to their functional groups. The research by Worlikar and Larock (2008) indicates that these compounds can undergo reactions like aminocarbonylation, which is significant for synthesizing various derivatives (Worlikar & Larock, 2008).
Physical Properties Analysis
The physical properties of isoindole-1,3-diones, such as crystalline structure and bonding interactions, are crucial for understanding their behavior in different environments. Tariq et al. (2010) provide details on the crystal structure, highlighting weak C—H⋯O interactions and the formation of a zigzag chain in the crystal, which might be indicative of the physical properties of "2-{[(2,4-dimethoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione" (Tariq et al., 2010).
Chemical Properties Analysis
The chemical properties of isoindole-1,3-diones, like reactivity and interaction with other molecules, are influenced by their molecular structure. Studies such as those by Worlikar and Larock (2008) provide insights into the chemical behavior of these compounds, including their reactivity under various conditions (Worlikar & Larock, 2008).
属性
IUPAC Name |
2-[(2,4-dimethoxyanilino)methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-22-11-7-8-14(15(9-11)23-2)18-10-19-16(20)12-5-3-4-6-13(12)17(19)21/h3-9,18H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHVCMMALHFZRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NCN2C(=O)C3=CC=CC=C3C2=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2,4-Dimethoxyphenyl)amino]methyl}-2,3-dihydro-1H-isoindole-1,3-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5649515.png)
![(4S)-N-ethyl-4-{[(2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-1-(3-thienylmethyl)-L-prolinamide](/img/structure/B5649526.png)
![4-[3-(1-methoxyethyl)phenyl]-5-(methoxymethyl)-3-methyl-1H-pyrazole](/img/structure/B5649531.png)


![(3R*,4R*)-1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5649546.png)
![1-(cyclobutylcarbonyl)-N-[2-hydroxy-2-(2-pyridinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5649558.png)
![2-(2-{3-[(3-methylphenoxy)methyl]piperidin-1-yl}-2-oxoethyl)-2-azaspiro[4.4]nonan-3-one](/img/structure/B5649561.png)
![N-{[5-(methylsulfonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-3-(3-thienyl)propanamide](/img/structure/B5649567.png)
![N-methyl-2-(1H-pyrazol-1-yl)-N-{[2-(2-thienyl)-1,3-thiazol-4-yl]methyl}butanamide](/img/structure/B5649573.png)
![3-{[(1S*,5R*)-3-benzyl-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-2-methylphenol](/img/structure/B5649574.png)
![N-(4-methoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5649613.png)
![3,8-di-(2E)-but-2-en-1-yl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5649621.png)